1-(4-Piperidinylcarbonyl)piperidine hydrochloride

Description

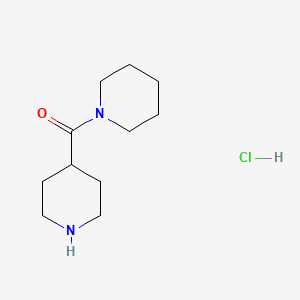

1-(4-Piperidinylcarbonyl)piperidine hydrochloride (CAS RN: 278598-12-2) is a bicyclic piperidine derivative with the molecular formula C₁₁H₂₁ClN₂O and a molecular weight of 256.76 g/mol . Its structure features a piperidine ring connected via a carbonyl group to a second piperidine moiety, forming a rigid bicyclic framework.

Properties

IUPAC Name |

piperidin-1-yl(piperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13;/h10,12H,1-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMOLOSQRJILGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Piperidinylcarbonyl)piperidine hydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common synthetic route involves the use of tert-butyl 4-(1-piperidinylcarbonyl)-1-piperidinecarboxylate as a starting material . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Piperidinylcarbonyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be modified by introducing different substituents.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Piperidinylcarbonyl)piperidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Piperidinylcarbonyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Physicochemical and Pharmacological Properties

Solubility :

- The carboxylic acid derivatives (e.g., and ) exhibit higher aqueous solubility due to ionizable groups, whereas the sulfonyl analog () may show reduced solubility owing to its hydrophobic chlorophenyl group .

- The target compound's amide group balances hydrophilicity and lipophilicity, making it suitable for blood-brain barrier penetration .

- Biological Activity: BF 2649 () acts as a histamine H1 receptor inverse agonist (EC₅₀ = 1.5 nM) with nootropic effects, attributed to its chlorophenylpropoxypropyl chain enhancing receptor binding . Benzyl-substituted analogs (e.g., ) are often explored for CNS applications due to their lipophilicity, but lack the target compound's hydrogen-bonding capability .

- Pyridinyl substituents () introduce aromatic π-π interactions, which are absent in the target compound .

Biological Activity

1-(4-Piperidinylcarbonyl)piperidine hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, particularly in the context of neurological disorders and receptor modulation.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- CAS Number : 278598-12-2

- Molecular Weight : 220.71 g/mol

The compound features a piperidine ring structure, which is known for its versatility in medicinal chemistry. The presence of the carbonyl group contributes to its reactivity and interaction with biological macromolecules.

This compound primarily acts as a histamine H3 receptor antagonist . This receptor is involved in various physiological processes, including neurotransmitter release and modulation of cognitive functions. By blocking H3 receptors, this compound may enhance the release of neurotransmitters such as acetylcholine and norepinephrine, potentially improving cognitive function and alleviating symptoms in conditions like Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antagonistic activity against histamine H3 receptors. A structure-activity relationship (SAR) study indicated that modifications to the piperidine scaffold can enhance binding affinity and selectivity for the H3 receptor.

| Compound | K(i) Value (nM) | Activity |

|---|---|---|

| 6h | < 0.5 | H3 Antagonist |

| 11i | < 0.5 | Enhanced Activity |

| 11k | < 0.5 | Enhanced Activity |

These findings suggest that derivatives of this compound could be developed into potent therapeutic agents targeting cognitive impairment.

In Vivo Studies

In vivo studies have shown that administration of this compound can lead to improved cognitive performance in animal models. For instance, a study reported enhanced memory retention and learning capabilities in mice subjected to behavioral tests after treatment with this compound.

Case Studies

- Cognitive Enhancement in Animal Models : A study published in PubMed highlighted the effects of various piperidine derivatives on cognitive functions. Mice treated with optimized versions of this compound displayed significant improvements in tasks measuring memory and learning abilities compared to control groups .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds, indicating potential applications in neurodegenerative diseases. The modulation of neurotransmitter systems by antagonizing H3 receptors was identified as a key mechanism .

Q & A

Q. How can solubility challenges be addressed in cell-based assays without compromising bioactivity?

- Solutions :

- Vehicle Optimization : Use DMSO concentrations ≤0.1% to avoid cytotoxicity .

- Prodrug Design : Synthesize ester prodrugs (e.g., acetylated amine) to enhance membrane permeability, followed by intracellular hydrolysis .

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve aqueous dispersion and cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.